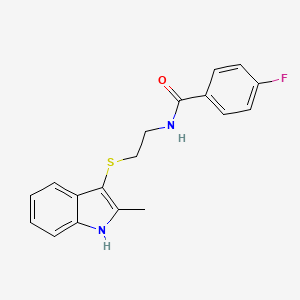

4-fluoro-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide

Description

4-fluoro-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzamide group substituted with a fluoro group and an indole moiety linked via a thioethyl chain. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Properties

IUPAC Name |

4-fluoro-N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2OS/c1-12-17(15-4-2-3-5-16(15)21-12)23-11-10-20-18(22)13-6-8-14(19)9-7-13/h2-9,21H,10-11H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTZPPXRQYQKPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)SCCNC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide typically involves multiple steps:

Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Thioethyl Linkage Formation: The indole derivative is then reacted with an appropriate thioethylating agent, such as 2-bromoethyl thiol, under basic conditions to form the thioethyl linkage.

Benzamide Formation: The final step involves the reaction of the thioethyl-indole derivative with 4-fluorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would involve optimizing the above synthetic route for large-scale production. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase reaction efficiency, and implementing purification techniques like crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thioethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

Substitution: The fluoro group on the benzamide ring can undergo nucleophilic aromatic substitution with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

Substitution: Amines, thiols, sodium hydride.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Substituted benzamide derivatives.

Scientific Research Applications

4-fluoro-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anticancer agent due to the presence of the indole moiety, which is known for its anticancer properties.

Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and cellular pathways.

Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in cancer cell proliferation, such as kinases or G-protein coupled receptors.

Pathways Involved: It may interfere with signaling pathways like the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

4-fluoro-N-(2-((1H-indol-3-yl)thio)ethyl)benzamide: Lacks the methyl group on the indole ring.

4-chloro-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide: Has a chloro group instead of a fluoro group.

N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide: Lacks the fluoro group on the benzamide ring.

Uniqueness

4-fluoro-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide is unique due to the presence of both the fluoro group on the benzamide ring and the methyl group on the indole ring. These substitutions can significantly influence its biological activity and chemical reactivity, making it a valuable compound for research and potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.